N-(4-anilinophenyl)-2-methoxybenzamide
Description
N-(4-Anilinophenyl)-2-methoxybenzamide is a benzamide derivative featuring a 2-methoxy-substituted benzene ring and a 4-anilinophenyl group attached to the amide nitrogen. This structure positions it within a class of compounds studied for diverse applications, including protein-protein interaction inhibition, enzyme modulation, and radiopharmaceutical development.
Properties
CAS No. |
409356-41-8 |
|---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4g/mol |
IUPAC Name |
N-(4-anilinophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C20H18N2O2/c1-24-19-10-6-5-9-18(19)20(23)22-17-13-11-16(12-14-17)21-15-7-3-2-4-8-15/h2-14,21H,1H3,(H,22,23) |
InChI Key |
GRLAWUWNQXWQMJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-Methoxybenzamide (Compound 2)
- Structure : Replaces the aniline group with a benzimidazole-substituted phenyl ring .
- Synthesis : Prepared via coupling of 4-(1H-benzo[d]imidazol-2-yl)aniline with 2-methoxybenzoyl chloride in THF, yielding 35% after 12 hours at 65°C .
- Applications : Investigated as a FERM domain inhibitor for MSN and CD44 interactions .
N-(1H-4-Indazolyl)-2-Methoxybenzamide (4a)
- Structure : Substitutes the aniline group with an indazole ring .
Physicochemical Properties :
Property Value Yield 35% Melting Point 200.3–204.1°C NMR/IR Data Confirmed aromatic and amide bonds - Applications: Noted for heterocyclic diversity but lacks direct biological data in the evidence.
N-(2,3-Dihydro-1H-inden-2-yl)-2-Methoxybenzamide
Radiopharmaceutical Analogs
[18F]Desmethoxyfallypride ([18F]DMFP)
Heterocyclic Derivatives
4-Methoxy-N-[4-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2-yl]benzamide
- Structure : Incorporates a thiazole ring with p-tolyl and phenyl substituents .
- Key Differences : The thiazole core may improve metabolic stability and binding specificity compared to simpler benzamides.
N-(4-Methoxyphenyl)-2-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Benzamide
- Structure : Oxadiazole ring replaces the aniline group .
- Applications: Potential kinase inhibition due to oxadiazole’s electron-withdrawing properties.
Thermal Stability
- Melting points for benzamide analogs range from 185–220°C, indicating moderate thermal stability suitable for pharmaceutical formulation .
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